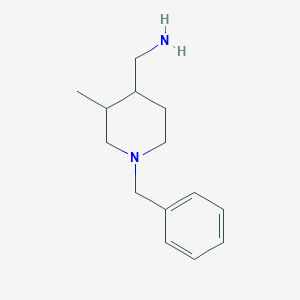

(1-Benzyl-3-methylpiperidin-4-yl)methanamine

Description

(1-Benzyl-3-methylpiperidin-4-yl)methanamine is a piperidine-derived amine featuring a benzyl group at the 1-position, a methyl group at the 3-position, and a methanamine substituent at the 4-position of the piperidine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and acetylcholinesterase-targeting agents . Its structural flexibility allows for modifications that influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

(1-benzyl-3-methylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERLLDQCPOUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1CN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methylpiperidin-4-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 3-methylpiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol and catalysts such as Raney nickel. For example, one method involves adding the starting material to methanol, followed by the addition of Raney nickel.

Isolation and Purification: After the reaction is complete, the catalyst is filtered out, and the solvent is removed by evaporation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-methylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield. The synthesis processes can be complex and often involve protection and deprotection steps due to the sensitivity of the functional groups involved .

Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules through reactions such as reductive amination and coupling reactions .

Medicinal Chemistry

Research indicates potential therapeutic applications in treating neurological disorders. Studies have shown that compounds similar to this compound exhibit activity on neurotransmitter systems, which could be beneficial for conditions like depression or anxiety .

The compound has been investigated for its biological activities, including:

- Interaction with specific receptors or enzymes.

- Modulation of cellular signaling pathways.

These properties make it a candidate for further pharmacological studies aimed at developing new drugs .

Case Studies

Several studies have documented the synthesis and application of this compound:

-

Synthesis Optimization :

A study focused on improving the yield of this compound through modified reaction conditions, resulting in a significant increase in efficiency while reducing costs associated with hazardous reagents . -

Biological Evaluation :

Another study evaluated the compound's effects on neuronal cells, demonstrating its potential neuroprotective effects. The research highlighted its ability to modulate neurotransmitter release, suggesting a role in neuropharmacology .

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Positional Isomers and Stereochemical Variants

a. (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine

- Structural Difference : The methyl group is located at the 4-position instead of the 3-position, and the compound exhibits defined (3R,4R) stereochemistry.

- Impact : This stereoisomer is a critical intermediate in synthesizing Tofacitinib citrate, a Janus kinase inhibitor. The 4-methyl substitution and stereochemistry enhance binding specificity to kinase targets compared to the 3-methyl analog .

- Synthesis: Prepared via reductive amination of 1-benzyl-4-methylpiperidin-3-one using methanolic methylamine and titanium(IV) isopropoxide, followed by chiral resolution .

b. (1-Benzylpiperidin-4-yl)methanamine

Functional Group Variations

a. 1-Benzyl-3-methylpiperidin-4-one

- Structural Difference : The 4-methanamine group is replaced by a ketone.

- Impact : The ketone introduces polarity, reducing membrane permeability compared to the amine. This compound is a precursor in reductive amination reactions .

- Similarity Score : 0.95 structural similarity to (1-Benzyl-3-methylpiperidin-4-yl)methanamine .

b. [1-(3-Methylbutyl)piperidin-4-yl]methanamine

- Structural Difference : The benzyl group is replaced by a 3-methylbutyl chain.

- Impact : Increased lipophilicity (logP ~2.8 vs. ~2.2 for the benzyl analog) may enhance blood-brain barrier penetration but reduce solubility .

Physicochemical and Pharmacological Data

Biological Activity

(1-Benzyl-3-methylpiperidin-4-yl)methanamine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a benzyl group and a methyl group on the piperidine ring, which may influence its pharmacological properties. Research has highlighted its applications in various therapeutic areas, including neuropharmacology and cancer therapy.

The synthesis of this compound typically involves the reaction of benzyl chloride with 3-methylpiperidine under controlled conditions. The reaction often employs solvents like methanol and catalysts such as Raney nickel to enhance yields and purity. The typical steps include:

- Starting Materials : Benzyl chloride and 3-methylpiperidine.

- Reaction Conditions : Conducted in methanol with Raney nickel as a catalyst.

- Isolation and Purification : Filtration of the catalyst and evaporation of the solvent to obtain the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in various biochemical pathways. The compound may modulate receptor activity, influencing neurotransmission and cellular signaling processes.

Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

- Neuropharmacology : Investigations have shown that derivatives of piperidine, including this compound, exhibit potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's disease treatment . Compounds with similar structures have demonstrated dual inhibition properties, enhancing cognitive function in preclinical models.

- Cancer Therapy : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, a related compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor models . The structural features of these compounds may enhance their binding affinity to target proteins involved in tumor growth.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Alzheimer's Disease Model : In vitro studies demonstrated that the compound inhibited AChE with an IC50 value comparable to established inhibitors, suggesting its potential as a cognitive enhancer .

- Cytotoxicity Assays : In a study assessing various piperidine derivatives, this compound exhibited significant cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1-Benzyl-3-methylpiperidin-4-one | Contains a ketone group instead of an amine | Similar neuropharmacological effects |

| tert-Butyl 1-benzoyl-4-methylpiperidin | Contains a carbamate functional group | Enhanced activity against AChE |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Benzyl-3-methylpiperidin-4-yl)methanamine, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via a multi-step process. Key steps include:

- N-Acylation : Reacting 3-amino-4-methylpyridine with an acylating agent.

- Quaternization : Using benzyl halide to introduce the benzyl group.

- Partial Reduction : Sodium borohydride reduces the intermediate in methanol/water.

- Reductive Amination : Methanolic methylamine and titanium(IV) isopropoxide convert the ketone intermediate to the final amine.

Critical intermediates include 1-benzyl-4-methylpiperidin-3-one and resolved enantiomers via ditoluoyl (L)-tartaric acid .

Q. What characterization techniques are recommended to confirm the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX or SIR97 for structural refinement, especially to resolve stereochemistry .

- NMR Spectroscopy : Analyze - and -NMR to confirm substitution patterns and amine proton environments.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Q. How can solubility and stability impact experimental design with this compound?

- Methodological Answer :

- Solubility : Determine mole fraction solubility in solvents like methanol or DMF using gravimetric or spectrophotometric methods (e.g., as in methanamine studies) .

- Stability : Conduct accelerated degradation studies under varying pH/temperature to identify optimal storage conditions (e.g., inert atmosphere, low temperature).

Advanced Research Questions

Q. How can contradictions in reported stereochemical outcomes be resolved during synthesis?

- Methodological Answer :

- Chiral Resolution : Use enantioselective chromatography (e.g., Chiralpak columns) or diastereomeric salt formation with resolving agents like ditoluoyl tartaric acid .

- Data Cross-Validation : Compare crystallographic data (SHELXL refinement) with computational models (DFT) to verify absolute configuration .

Q. What factors influence the yield of reductive amination in the final synthetic step?

- Methodological Answer :

- Catalyst Optimization : Titanium(IV) isopropoxide enhances imine formation; alternative catalysts (e.g., sodium triacetoxyborohydride) may reduce side reactions .

- Solvent Effects : Methanol or dichloromethane impacts reaction kinetics. Monitor by TLC/LC-MS.

- Stoichiometry : Excess methylamine (1.5–2.0 eq.) improves conversion but requires post-reaction purification.

Q. How can computational tools streamline retrosynthetic planning for derivatives of this compound?

- Methodological Answer :

- AI-Driven Retrosynthesis : Use Template_relevance models (e.g., Reaxys, Pistachio) to predict one-step routes for derivatives. Validate with DFT calculations for feasibility .

- Docking Studies : Simulate interactions with biological targets (e.g., opioid receptors) to prioritize derivatives for synthesis .

Q. What strategies mitigate hazards when handling this compound?

- Methodological Answer :

- Safety Protocols : Follow GHS guidelines (H302, H315, H319) using PPE, fume hoods, and spill kits.

- Toxicity Screening : Perform Ames tests or in vitro cytotoxicity assays early in development .

Q. How does this compound act as an intermediate in fentanyl analog synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.